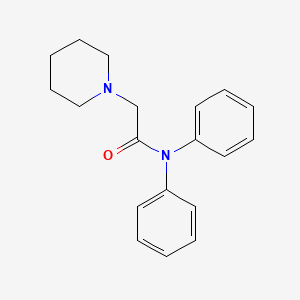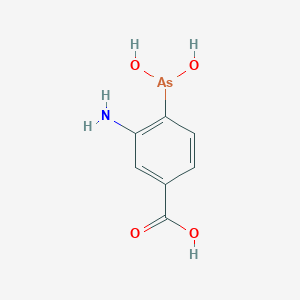![molecular formula C11H12N4O6 B14723589 Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate CAS No. 6098-56-2](/img/structure/B14723589.png)
Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a dinitrophenyl group attached to a hydrazinylidene moiety, which is further connected to a butanoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate typically involves the reaction of (2,4-dinitrophenyl)hydrazine with an appropriate ester. One common method includes the reaction of (2,4-dinitrophenyl)hydrazine with methyl acetoacetate in the presence of a suitable solvent such as ethanol under reflux conditions . The reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes cyclization to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives with increased oxidation states.
Reduction: Diamino derivatives with reduced nitro groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate involves its interaction with specific molecular targets and pathways. The compound’s hydrazinylidene moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The dinitrophenyl group can also participate in redox reactions, contributing to the compound’s overall biological activity .
類似化合物との比較
Similar Compounds
- Methyl 2-[2-(2,4-dinitrophenyl)hydrazono]acetate
- Methyl 2-[2-(2,4-dinitrophenyl)hydrazono]propanoate
- Methyl 2-[2-(2,4-dinitrophenyl)hydrazono]butanoate
Uniqueness
Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate is unique due to its specific hydrazinylidene linkage and the presence of a butanoate ester. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.
特性
CAS番号 |
6098-56-2 |
|---|---|
分子式 |
C11H12N4O6 |
分子量 |
296.24 g/mol |
IUPAC名 |
methyl 2-[(2,4-dinitrophenyl)hydrazinylidene]butanoate |
InChI |
InChI=1S/C11H12N4O6/c1-3-8(11(16)21-2)12-13-9-5-4-7(14(17)18)6-10(9)15(19)20/h4-6,13H,3H2,1-2H3 |
InChIキー |
GAQGCORLPAKLTH-UHFFFAOYSA-N |
正規SMILES |
CCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



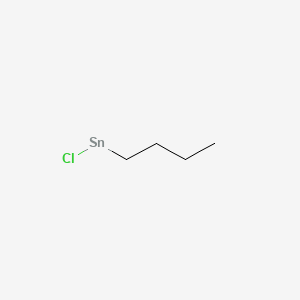
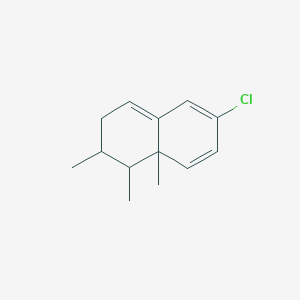

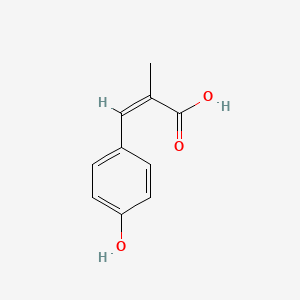
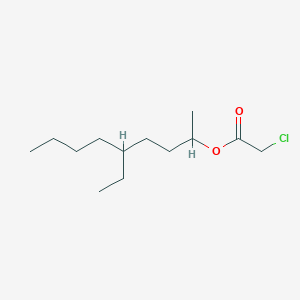
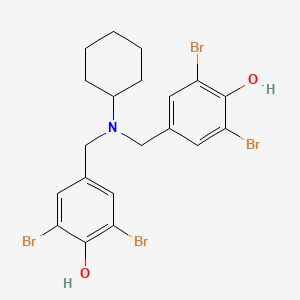

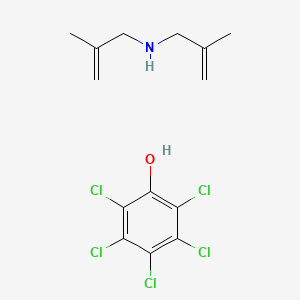
![2-Chloroethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate](/img/structure/B14723577.png)

![Dinonyl 2-[(2-methylphenyl)methyl]butanedioate](/img/structure/B14723590.png)
